![molecular formula C28H38N8O5 B1193146 mTOR/HDAC1-IN-12l](/img/no-structure.png)
mTOR/HDAC1-IN-12l
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mTOR/HDAC1-IN-12l is a novel potent dual inhibitor of mTOR and HDAC1.
Wissenschaftliche Forschungsanwendungen
Dual-Targeting for Cancer Therapy
mTOR/HDAC1-IN-12l has been identified as a potent dual-target inhibitor of both mTOR and HDAC1, displaying significant antitumor activities. The compound, 12l, effectively inhibits mTOR and HDAC1, leading to the upregulation of acetylation of H3 and α-tubulin and downregulation of mTOR-related downstream mediators. This dual inhibition results in cell cycle arrest and tumor cell apoptosis, showing promise in treating hematologic malignancies without significant toxicity (Chen et al., 2019).
Role in Breast Cancer
In breast cancer, HDAC1 is a key epigenetic controller, and its activity is modulated by the PI3K/mTOR pathway. The phosphorylation of HDAC1 in breast cancer cells, dependent on the mTOR pathway, influences estrogen receptor α (ERα) expression and contributes to endocrine resistance. Targeting both HDACs and the PI3K/mTOR signaling pathway has been suggested as a promising approach in reversing hormone resistance in breast cancer (Citro et al., 2015).
Cardiac Hypertrophy and mTOR Inhibition
mTOR/HDAC1-IN-12l plays a role in the suppression of pathological cardiac hypertrophy through the inhibition of mTOR activity. This process involves an increase in the abundance of tuberous sclerosis complex 2 (TSC2), an mTOR inhibitor, suggesting the potential use of HDAC inhibitors in modulating mTOR activity to prevent heart failure (Morales et al., 2016).
Neurological Development
The role of HDAC1 and HDAC2 in mouse neuronal development has been studied, revealing their importance in neuronal maturation and axonal development. These findings suggest a connection to the mTOR signaling pathway, indicating potential therapeutic targets for neurological conditions (Bai et al., 2021).
Cancer Therapy and Drug Resistance
The combination of mTOR and HDAC inhibitors has been shown to induce catastrophic oxidative stress in RAS-driven tumors, offering a promising therapy for currently untreatable malignancies. This approach identifies a protective nodal point between epigenetic and oncogenic enzymes, with significant implications for cancer therapy (Malone et al., 2017).
Hepatocellular Carcinoma (HCC) Treatment
Research indicates that novel hybrids targeting both mTOR and HDACs exhibit significant activity against HepG2 cells, suggesting their potential as treatments for hepatocellular carcinoma. These compounds have been shown to induce apoptosis, block cell cycles, and suppress cell migration in HCC cells (Zhai et al., 2021).
Eigenschaften
Produktname |
mTOR/HDAC1-IN-12l |
---|---|
Molekularformel |
C28H38N8O5 |
Molekulargewicht |
566.663 |
IUPAC-Name |
(R)-N-(4-(1-(7-(hydroxyamino)-7-oxoheptyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-2-methylmorpholine-4-carboxamide |
InChI |
InChI=1S/C28H38N8O5/c1-20-19-35(14-17-41-20)28(38)30-22-9-7-21(8-10-22)25-31-26(34-12-15-40-16-13-34)23-18-29-36(27(23)32-25)11-5-3-2-4-6-24(37)33-39/h7-10,18,20,39H,2-6,11-17,19H2,1H3,(H,30,38)(H,33,37)/t20-/m1/s1 |
InChI-Schlüssel |
YPXRCUVTZDXVHY-HXUWFJFHSA-N |
SMILES |
O=C(N1C[C@@H](C)OCC1)NC2=CC=C(C3=NC(N4CCOCC4)=C5C(N(CCCCCCC(NO)=O)N=C5)=N3)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
mTOR/HDAC1-IN-12l |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.